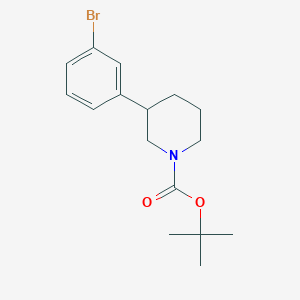

Tert-butyl 3-(3-bromophenyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(3-bromophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-9-5-7-13(11-18)12-6-4-8-14(17)10-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXELUJTUWXJRDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-bromophenyl)piperidine-1-carboxylate typically involves the reaction of 3-bromophenylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in tert-butyl 3-(3-bromophenyl)piperidine-1-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.

Major Products:

Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

Oxidation and Reduction: Products include oxides and dehalogenated compounds.

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-butyl 3-(3-bromophenyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows for the development of novel compounds that can be utilized in various chemical reactions and processes.

Biological Research

The compound has been studied for its potential pharmacological properties. It interacts with specific biological molecules, making it a candidate for drug development aimed at targeting particular enzymes or receptors. Research indicates that it may have implications in treating various conditions, including cancer and neurological disorders.

Medicinal Applications

In the field of medicine, this compound is investigated for its therapeutic potential. Preliminary studies suggest efficacy in treating cancer due to its ability to induce apoptosis in cancer cells and modulate immune responses.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on different cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value demonstrating effective cytotoxicity at nanomolar concentrations.

Case Study 2: Immune Modulation

Research focused on the compound's role in enhancing immune responses revealed that it could significantly restore immune function in mouse splenocytes exposed to tumor cells. This suggests potential applications in immunotherapy for cancer treatment.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-bromophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Physical Properties and Stability

Biological Activity

Tert-butyl 3-(3-bromophenyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H18BrN

- Molecular Weight : 292.2 g/mol

- CAS Number : 1476776-55-2

The compound features a tert-butyl group and a bromophenyl moiety attached to a piperidine core, which is known for its role in various pharmacological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The presence of the bromine atom enhances the compound's binding affinity to these targets, potentially leading to altered physiological responses.

Antidepressant Effects

Research indicates that derivatives of piperidine, including this compound, exhibit significant antidepressant activity. These compounds often function as serotonin reuptake inhibitors (SRIs), similar to established antidepressants like paroxetine. Studies have shown that modifications in the bromine position can impact the potency and selectivity of these compounds towards serotonin transporters (SERT) .

Anticancer Properties

Piperidine derivatives have been investigated for their anticancer potential. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. A notable study revealed that certain piperidine analogs induced apoptosis in tumor cells through mechanisms involving mitochondrial pathways .

Study on SERT Inhibition

In a comparative study on SERT inhibition, it was found that brominated piperidine derivatives exhibited varying degrees of inhibition on serotonin transport. The study quantified the inhibitory effects and binding affinities, indicating that this compound could be a promising candidate for further development as an antidepressant .

Anticancer Activity Assessment

A recent investigation assessed the anticancer efficacy of several piperidine derivatives, including this compound. The results indicated that these compounds could inhibit cell proliferation in cancer models, with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Comparative Analysis of Biological Activities

Q & A

Q. What are the established synthetic routes for tert-butyl 3-(3-bromophenyl)piperidine-1-carboxylate, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step functionalization of the piperidine core. A common approach includes:

- Boc-protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in dichloromethane (DCM) at 0–20°C .

- Bromophenyl coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the 3-bromophenyl group. Catalysts such as Pd(PPh₃)₄ and ligands like XPhos may enhance regioselectivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity.

Critical factors : Temperature control during Boc protection, inert atmosphere for palladium-catalyzed steps, and stoichiometric precision to minimize byproducts .

Q. How is this compound characterized, and which analytical methods are most reliable?

Characterization relies on orthogonal techniques:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., aromatic proton splitting patterns at δ 7.2–7.5 ppm for the 3-bromophenyl group) and Boc group integrity (tert-butyl singlet at δ 1.4 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z ~354.1 for C₁₆H₂₁BrNO₂).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical for research-grade material).

Validation : Cross-referencing with CAS registry data (e.g., melting point, solubility in DMSO) ensures consistency .

Q. What purification strategies are recommended to isolate this compound from common byproducts?

- Liquid-liquid extraction : Use DCM/water to remove polar impurities after deprotection steps.

- Column chromatography : Optimize mobile phase (e.g., hexane:ethyl acetate 4:1) to separate brominated isomers.

- Crystallization : Slow evaporation from tert-butyl methyl ether (MTBE) yields high-purity crystals.

Troubleshooting : Monitor TLC (Rf ~0.5 in 3:1 hexane:EtOAc) to identify byproducts like de-Boc derivatives or residual coupling agents .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to enhance coupling efficiency.

- Solvent optimization : Replace DCM with THF or toluene for higher-temperature compatibility in Boc deprotection.

- Flow chemistry : Continuous flow reactors reduce reaction times and improve mixing for bromophenyl incorporation .

Data-driven approach : Design of Experiments (DoE) to evaluate interactions between temperature, catalyst loading, and solvent polarity .

Q. What stability challenges arise when storing this compound, and how can they be mitigated?

- Hydrolysis risk : The Boc group is susceptible to acidic/alkaline conditions. Store under inert gas (N₂/Ar) at –20°C in amber vials.

- Light sensitivity : The bromophenyl moiety may degrade under UV exposure; use light-resistant containers.

- Moisture control : Include desiccants (silica gel) in storage containers to prevent hydrate formation .

Validation : Periodic NMR/HPLC checks every 6 months to monitor degradation (e.g., free piperidine formation) .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?

- Internal standards : Add tetramethylsilane (TMS) or residual solvent peaks (e.g., DMSO-d⁶ at δ 2.50 ppm) as references.

- Variable temperature NMR : Assess conformational flexibility of the piperidine ring, which may cause splitting discrepancies.

- X-ray crystallography : Confirm solid-state structure to rule out polymorphism or stereochemical variations .

Q. What methodological approaches address incomplete toxicity or ecological data for this compound?

- In silico prediction : Use tools like EPA’s EPI Suite to estimate acute toxicity (e.g., LC50 for fish) based on QSAR models.

- Analogue studies : Reference toxicity data for structurally similar compounds (e.g., tert-butyl piperidine derivatives with halogens).

- Pilot assays : Conduct in vitro cytotoxicity screens (e.g., HepG2 cell viability assays) to prioritize further testing .

Q. How can experimental designs incorporate safety protocols for handling this compound?

- PPE requirements : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Fume hoods for aerosol control .

- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste.

- Emergency procedures : Immediate decontamination with water for skin contact; administer oxygen if inhaled .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.